Chemical properties of ethyl 2-hydroxy-5-nitrobenzoate CAS 36625-24-0
Chemical properties of ethyl 2-hydroxy-5-nitrobenzoate CAS 36625-24-0
An In-Depth Technical Guide to Ethyl 2-Hydroxy-5-nitrobenzoate (CAS 36625-24-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction
Ethyl 2-hydroxy-5-nitrobenzoate is a substituted aromatic compound derived from salicylic acid. Its structure, featuring a hydroxyl group, an ethyl ester, and a nitro group, makes it a highly versatile intermediate in organic synthesis. The strategic placement of these functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity and provides multiple avenues for chemical modification. This guide offers a comprehensive technical overview of ethyl 2-hydroxy-5-nitrobenzoate for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, a detailed synthetic protocol, key chemical transformations, and its emerging role in the synthesis of targeted therapeutics.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While specific experimental data for ethyl 2-hydroxy-5-nitrobenzoate is sparse in publicly available literature, its properties can be reliably inferred from its parent acid and structurally related compounds.
| Property | Data | Source |
| CAS Number | 36625-24-0 | N/A |
| Molecular Formula | C₉H₉NO₅ | N/A |
| Molecular Weight | 211.17 g/mol | N/A |
| Appearance | Expected to be a pale yellow or off-white solid | Inferred from related compounds[1] |
| Melting Point | Not explicitly reported; parent acid (2-hydroxy-5-nitrobenzoic acid) melts at 228-231 °C[2]. The related methyl ester melts at 113-119 °C[1]. | [1][2] |
| Boiling Point | Not reported; likely to decompose at higher temperatures. | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from structure |
Spectroscopic Characterization: The Analytical Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl 2-hydroxy-5-nitrobenzoate. The key functional groups—hydroxyl, ester, nitro, and the substituted aromatic ring—give rise to a distinct and predictable spectroscopic signature.
¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:
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Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be dictated by the electronic effects of the three different substituents.
-
Ethyl Ester Protons: A quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm, characteristic of an ethyl group attached to an oxygen atom.
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Hydroxyl Proton: A broad singlet, typically in the range of 5-12 ppm, whose position can be concentration-dependent and which will disappear upon D₂O exchange.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:
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O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, indicative of the phenolic hydroxyl group.
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C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.[3]
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C=O Ester Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.[3]
-
N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[4]
-
C-O Ester Stretch: A band in the 1100-1300 cm⁻¹ region.[3]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 211. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 166, and the subsequent loss of carbon monoxide (-CO, 28 Da). The fragmentation of the parent compound, ethyl salicylate, shows a prominent peak at m/z = 120 after loss of ethanol, which may also be a relevant pathway here.[5]
Synthesis and Purification
The most direct and reliable method for preparing ethyl 2-hydroxy-5-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-5-nitrobenzoic acid.
Core Synthetic Strategy: Fischer Esterification
This acid-catalyzed esterification is an equilibrium-driven process. The reaction is typically performed using an excess of the alcohol (ethanol) to shift the equilibrium towards the product side, ensuring a high yield. Concentrated sulfuric acid is a common and effective catalyst.
Caption: Fischer Esterification Synthesis Pathway.
Detailed Experimental Protocol
This protocol is adapted from standard esterification procedures, such as the synthesis of methyl 2-hydroxy-5-nitrobenzoate.[6]
-
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-nitrobenzoic acid (1.0 eq).
-
Add an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).
-
Causality: Using excess ethanol drives the reaction equilibrium towards the formation of the ethyl ester product, maximizing the yield as per Le Châtelier's principle.
-
-
Step 2: Catalysis and Reflux
-
Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
-
Step 3: Workup and Extraction
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material), followed by water, and finally brine.
-
Trustworthiness: The bicarbonate wash is a self-validating step; effervescence confirms the presence of acid, and washing until this ceases ensures complete neutralization.
-
-
Step 4: Drying and Purification
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ethyl 2-hydroxy-5-nitrobenzoate.
-
Chemical Reactivity and Synthetic Utility
The true value of ethyl 2-hydroxy-5-nitrobenzoate for drug development professionals lies in its potential for further chemical transformation. The nitro group is the key handle for introducing molecular diversity.
Reduction of the Nitro Group: A Gateway to Bioactive Amines
The most powerful and widely used transformation of this intermediate is the reduction of the nitro group to a primary amine. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's properties and opening up a plethora of subsequent reactions like amide couplings, diazotizations, and heterocycle formations.[7]
Caption: Catalytic Hydrogenation of the Nitro Group.
Application Example: Synthesis of a Selective SIRT5 Inhibitor
Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase enzyme implicated in metabolic regulation and diseases like cancer. Ethyl 2-hydroxy-5-nitrobenzoate is a key precursor in this synthesis.[6] The synthetic workflow involves:
-
Reduction: The nitro group of ethyl 2-hydroxy-5-nitrobenzoate is reduced to an amine (ethyl 5-amino-2-hydroxybenzoate) via catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[6]
-
Amide Coupling: The resulting amine is then coupled with an appropriate acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride) in the presence of a base like triethylamine to form an amide bond.[6]
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, yielding the final active SIRT5 inhibitor.[6]
Safety, Handling, and Storage
As a nitroaromatic compound, ethyl 2-hydroxy-5-nitrobenzoate requires careful handling. While a specific safety data sheet (SDS) is not widely available, guidelines can be established from closely related structures like 2-hydroxy-5-nitrobenzaldehyde.[8][9]
-
Hazards: Harmful if swallowed.[9] Causes skin and serious eye irritation.[9] May cause respiratory irritation. Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[8][10]
Conclusion
Ethyl 2-hydroxy-5-nitrobenzoate is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its well-defined chemical properties and predictable reactivity, particularly the facile reduction of its nitro group, provide a reliable entry point for the synthesis of complex molecular scaffolds. For drug discovery professionals, this compound serves as a key intermediate for creating libraries of novel compounds, as demonstrated by its utility in the development of targeted enzyme inhibitors. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full synthetic potential.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
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Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
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EPA. (2025). Ethyl 5-acetyl-2-hydroxybenzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Image attached to a research paper]. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. [Image attached to a research paper]. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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